tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate (CAS: 1625680-27-4) is a nitro-functionalized piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Structurally, it features a piperidine ring substituted at the 1-position with a Boc group and at the 4-position with a propyl linker connected to a 4-nitro-1H-pyrazole moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the nitro group may serve as a precursor for reduction to amines or as an electron-withdrawing substituent to modulate reactivity .
Key structural attributes include:
- Boc group: Enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic steps.
- Propyl linker: Provides conformational flexibility, which may affect binding affinity in target applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(4-nitropyrazol-1-yl)propyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-16(2,3)24-15(21)18-9-6-13(7-10-18)5-4-8-19-12-14(11-17-19)20(22)23/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXFRUVCRCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the propyl chain.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization reactions.
Coupling: The alkylated pyrazole is then coupled with the piperidine ring through a nucleophilic substitution reaction.
Esterification: Finally, the tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can also undergo reduction to form various intermediates, which can be further functionalized.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from substitution reactions on the pyrazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding due to the presence of the pyrazole ring and nitro group.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the pharmaceutical industry, this compound could be used as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate exerts its effects would depend on its specific biological target. Generally, the nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors, potentially inhibiting or activating them.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound and SS-3797 use a piperidine core, whereas SS-3799 employs a pyrrolidine ring. The smaller pyrrolidine in SS-3799 reduces steric bulk but increases ring strain compared to piperidine .
Substituent Effects: The propyl linker in the target compound increases molecular weight and flexibility compared to SS-3797’s direct pyrazole attachment. This may enhance solubility in non-polar solvents . The boronate ester in CAS 877399-74-1 enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the nitro group in the target compound, which is more suited for reduction or electrophilic substitution .
Physicochemical Properties: Physical State: PK03447E-1 is reported as a light yellow solid, suggesting similar solid-state behavior for the target compound . Solubility: The Boc group improves organic solubility across all analogs, but the nitro group in the target compound may reduce aqueous solubility compared to PK03447E-1’s amino-pyridinyl motif .
Biological Activity
tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C15H22N4O6
- Molecular Weight : 354.36 g/mol
- CAS Number : [1287670-36-3]
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antitumor properties by inhibiting various cancer-related pathways. For example, compounds similar to this compound have shown inhibitory effects on BRAF(V600E), a common mutation in melanoma, and other oncogenic pathways such as EGFR and Aurora-A kinase .
Case Study : In a study evaluating the antitumor activity of pyrazole derivatives, several compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of nitro groups in the structure was linked to enhanced activity, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole ring have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models .
Research Findings : A study highlighted that certain pyrazole derivatives effectively reduced inflammation in animal models by modulating the immune response and inhibiting inflammatory mediators . This suggests that this compound could be further investigated for its anti-inflammatory applications.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are attributed to their ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways. Research has shown that some pyrazole compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Experimental Evidence : In vitro assays demonstrated that certain pyrazole carboxamide derivatives exhibited potent antifungal activity against phytopathogenic fungi, suggesting a potential application in agricultural settings as well as in human medicine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their pharmacological profiles. For instance, substituents like nitro groups have been associated with enhanced antitumor activity, while alkyl groups can improve solubility and bioavailability .
Q & A
Q. How can researchers design derivatives to improve the compound’s pharmacokinetic properties?
- Methodological Answer :
- Bioisosteres : Replace the nitro group with a trifluoromethyl or cyano group to enhance metabolic stability.
- Linker Optimization : Substitute the propyl chain with PEG spacers to improve solubility.
- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the piperidine nitrogen .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s melting point (e.g., literature vs. experimental) be addressed?
Q. Why might NMR spectra show unexpected signals despite high HPLC purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
